

An In-Depth Technical Guide to the Chemical Properties of Solketal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solketal*

Cat. No.: *B138546*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solketal, systematically named (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is a versatile and valuable chemical compound derived from the reaction of glycerol with acetone.^{[1][2]} As a protected form of glycerol, it serves as a crucial intermediate in a wide array of chemical syntheses.^[3] Its chiral nature, stemming from the central carbon of the original glycerol backbone, allows for its use as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.^[4] This guide provides a comprehensive overview of the chemical and physical properties of **Solketal**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in research and development.

Chemical and Physical Properties

Solketal is a clear, colorless liquid with a faint, pleasant odor.^[5] It is characterized by its miscibility with water and most organic solvents, a property that makes it a useful green solvent in various applications.^[6] A summary of its key physical and chemical properties is presented in the tables below.

General Properties

Property	Value	Source(s)
IUPAC Name	(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol	[6]
Synonyms	Isopropylidene glycerol, Acetone ketal of glycerol	[6]
CAS Number	100-79-8	[6]
Molecular Formula	C ₆ H ₁₂ O ₃	[1]
Molar Mass	132.16 g/mol	[1]
Appearance	Clear, colorless liquid	[5]

Physical Properties

Property	Value	Source(s)
Density	1.060 - 1.066 g/mL at 20-25 °C	[1]
Boiling Point	188 - 191 °C at 760 mmHg	[1]
Melting Point	Approximately -26 to -50 °C	[1]
Flash Point	80 - 90 °C	[6]
Viscosity	~11 cP at 20-25 °C	[1]
Vapor Pressure	~0.143 - 1.07 mmHg at 25 °C	[1]
Solubility	Miscible with water and most organic solvents	[6]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **Solketal**. The following sections provide typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **1H NMR (Proton NMR):** The ¹H NMR spectrum of **Solketal** typically shows distinct signals for the methyl, methylene, and methine protons.
 - Chemical Shifts (δ) in CDCl₃:
 - δ 1.35 (s, 3H, CH₃)
 - δ 1.41 (s, 3H, CH₃)
 - δ 2.0 (br s, 1H, OH)
 - δ 3.76 (dd, 1H, CH₂)
 - δ 4.06 (dd, 1H, CH₂)
 - δ 4.13 (d, 2H, CH₂)
 - δ 4.31 (m, 1H, CH)[6]
- **13C NMR (Carbon NMR):** The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
 - Chemical Shifts (δ) in CDCl₃:
 - δ 25.31 (CH₃)
 - δ 26.66 (CH₃)
 - δ 66.27 (CH₂)
 - δ 68.08 (CH₂)
 - δ 73.21 (CH)
 - δ 109.92 (C(CH₃)₂)[6]

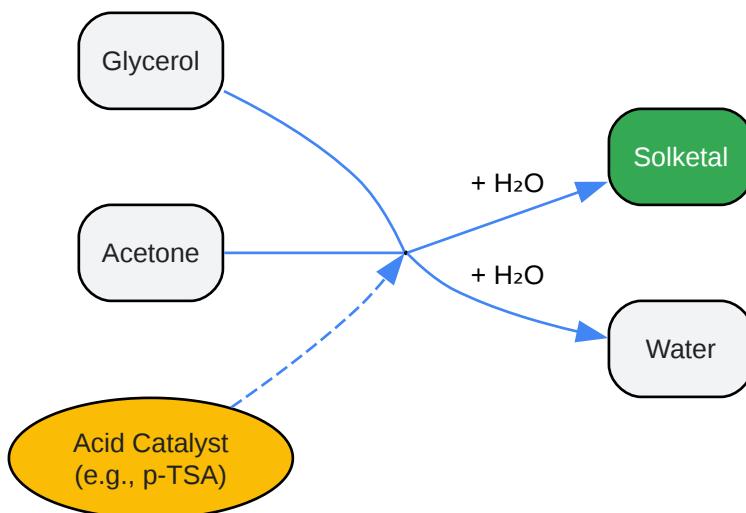
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Solketal** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3400 (broad)	O-H stretch	Alcohol
~2980-2880	C-H stretch (sp ³)	Alkane
~1380 and ~1370	C-H bend (gem-dimethyl)	Isopropylidene group
~1250-1050	C-O stretch	Ether and Alcohol

Mass Spectrometry (MS)

Mass spectrometry of **Solketal** typically shows a molecular ion peak (M⁺) at m/z 132, corresponding to its molecular weight. Common fragmentation patterns involve the loss of a methyl group (m/z 117) and other fragments characteristic of the dioxolane ring structure.[7]

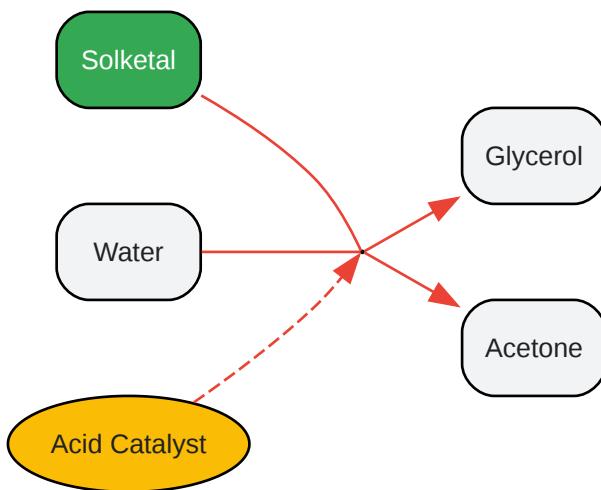

Experimental Protocols

Synthesis of Solketal from Glycerol and Acetone

The most common method for synthesizing **Solketal** is the acid-catalyzed ketalization of glycerol with acetone.[2] This reaction is reversible, and an excess of acetone is often used to drive the equilibrium towards the product.[8]

- Glycerol (1 mol)
- Acetone (5-10 mol excess)
- Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, 0.01-0.05 mol)[9][10]
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

- Rotary evaporator
- Fractional distillation apparatus[1]
- To a round-bottom flask, add glycerol, a significant excess of acetone, and the acid catalyst.
- Equip the flask with a reflux condenser and a magnetic stir bar.
- Heat the mixture to reflux (approximately 60 °C) with continuous stirring. The reaction progress can be monitored by techniques such as GC-MS.[6]
- After several hours (typically 2-6 hours, depending on the catalyst and scale), cool the reaction mixture to room temperature.
- Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- Remove the excess acetone using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 80-82 °C at 10 mmHg.[1]

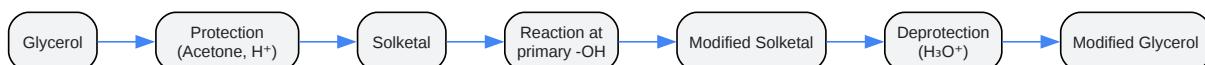

[Click to download full resolution via product page](#)

Caption: Synthesis of **Solketal** from Glycerol and Acetone.

Acid-Catalyzed Hydrolysis of Solketal

The hydrolysis of **Solketal** back to glycerol and acetone is an important reaction, particularly in the context of its use as a protecting group. This reaction is typically carried out in the presence of an acid catalyst and water.[9]

- **Solketal** (1 mol)
- Water (excess)
- Acid catalyst (e.g., dilute HCl, Amberlyst-15)[9]
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle (optional)
- In a round-bottom flask, dissolve **Solketal** in an excess of water.
- Add a catalytic amount of a strong acid or an acidic resin.
- Stir the mixture at room temperature or with gentle heating to accelerate the reaction. The progress of the hydrolysis can be monitored by NMR or GC-MS.[9]
- Upon completion, the acid catalyst (if solid) can be filtered off. If a mineral acid is used, it can be neutralized with a base.
- The resulting mixture will contain glycerol and acetone.


[Click to download full resolution via product page](#)

Caption: Acid-Catalyzed Hydrolysis of **Solketal**.

Reactivity and Applications

Protecting Group Chemistry

Solketal is widely used as a protecting group for the 1,2-diol functionality of glycerol. The formation of the cyclic ketal masks two of the three hydroxyl groups, allowing for selective reactions at the remaining primary hydroxyl group. The isopropylidene group is stable under basic and neutral conditions but can be readily removed under acidic conditions, regenerating the diol.^[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Purification [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. vlab.amrita.edu [vlab.amrita.edu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of Solketal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b138546#what-are-the-chemical-properties-of-solketal\]](https://www.benchchem.com/product/b138546#what-are-the-chemical-properties-of-solketal)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com